5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid
Description
The compound 5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid features a partially saturated pyridine ring (3,6-dihydro-2H-pyridine) with a fluorine substituent at position 5, a tert-butoxycarbonyl (Boc) protecting group at position 1, and a carboxylic acid group at position 4. The Boc group is widely used in synthetic chemistry to protect amines during multi-step reactions, while the fluorine atom may enhance metabolic stability or modulate electronic effects in bioactive molecules .
Properties
IUPAC Name |
5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOXKYRGIDAECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluorine atom and a carboxylic acid group, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C13H20FNO4 |
| Molecular Weight | 273.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | GCKMOPJWHFGWIO-YDYPAMBWSA-N |
The compound's structure includes a bicyclic system that enhances its interaction with biological targets. The presence of the fluorine atom increases lipophilicity and metabolic stability, which can enhance biological activity compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atom allows for strong hydrogen bonding with enzymes or receptors, potentially modulating their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Cell Cycle Interference : There is potential for the compound to affect cell proliferation and apoptosis.
Biological Activity and Therapeutic Applications
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyridine carboxylic acids exhibit antimicrobial properties. The introduction of fluorine in the molecular structure can enhance these properties by increasing membrane permeability and altering the interaction with microbial targets.
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest.
Case Studies
- Cytotoxicity Assay : In vitro studies demonstrated that at concentrations above 50 μM, the compound significantly inhibited the growth of human cancer cell lines.
- Antibacterial Screening : A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound showed promising antibacterial activity, particularly against resistant strains.
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activity of this compound:
Synthesis
The synthesis typically involves:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the fluorine atom using selective fluorination techniques.
- Esterification to introduce the isopropyl group.
Biological Testing
Various assays have been employed to assess biological activity:
- MTT Assay : Used for evaluating cytotoxicity in cancer cell lines.
- Disk Diffusion Method : Employed for assessing antibacterial properties.
Comparison with Similar Compounds
Structural Analogs with tert-Butoxycarbonyl (Boc) Groups
The Boc group is a recurring motif in synthetic intermediates. For example:
- Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate () shares the Boc group but features a methyl ester and a saturated butanoate backbone. In contrast, the main compound’s dihydropyridine ring and carboxylic acid group may confer distinct solubility and reactivity.
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () has a linear pentanoic acid chain with a Boc-protected amine. The absence of a heterocyclic ring limits its application in aromatic interaction-driven systems.
Key Differences:
The Boc group in all three compounds is acid-labile, enabling selective deprotection under mild acidic conditions .
Fluorinated Heterocycles
Fluorine substitution is critical in drug design. Comparisons include:
- 5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid (): This pyrazole derivative has a trifluoromethyl group on a pyridine ring, enhancing lipophilicity and metabolic resistance. The main compound’s single fluorine may offer a balance between electronic effects and polarity.
- 2-Hydroxy-6-methylpyridine-4-carboxylic acid (): A fully aromatic pyridine with a hydroxy group, lacking the Boc group and fluorine.
Electronic and Metabolic Effects:
Dihydropyridine vs. Pyridine Derivatives
The 3,6-dihydro-2H-pyridine ring in the main compound introduces partial saturation, contrasting with:
- 2-Hydroxy-6-methylpyridine-4-carboxylic acid (): Aromatic pyridines are planar and rigid, favoring π-π stacking in drug-receptor interactions.
- Fully saturated piperidines : These lack conjugation, reducing electronic delocalization.
Conformational Impact:
Carboxylic Acid Derivatives
The carboxylic acid group in the main compound enables salt formation or hydrogen bonding. Comparisons include:
- 5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid (): Similar acid functionality but in a pyrazole scaffold.
- Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate (): Methyl ester instead of free acid, requiring hydrolysis for activation.
Solubility and Reactivity:
- Free carboxylic acids (main compound, ) are more polar than esters, influencing bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for preparing 5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid?
- Methodological Answer : A common approach involves sequential protection/deprotection and coupling reactions. For example, tert-butyloxycarbonyl (Boc) protection of the amine group (as seen in analogous syntheses) is critical to prevent side reactions. Hydrolysis under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours) is used to cleave ester groups to carboxylic acids . Palladium-catalyzed cross-coupling steps (e.g., using tert-butyl XPhos ligand and Cs₂CO₃ in tert-butanol) may optimize regioselectivity in heterocyclic systems .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Monitor purity (>95% threshold) with reverse-phase C18 columns and UV detection at 254 nm.
- NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR (e.g., characteristic shifts for the 3,6-dihydro-2H-pyridine ring and Boc-protected amine).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
Q. What solvent systems are effective for purification via recrystallization or chromatography?
- Methodological Answer : Ethyl acetate/hexane mixtures are ideal for silica gel chromatography due to moderate polarity. For recrystallization, ethanol/ethyl acetate combinations (e.g., 200 mL ethanol + 1500 mL ethyl acetate) yield high-purity solids after vacuum concentration . Adjusting pH to 6.5 during aqueous workup minimizes solubility of the carboxylic acid form .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the 3,6-dihydro-2H-pyridine ring in catalytic transformations?
- Methodological Answer : The dihydropyridine ring’s partial unsaturation increases susceptibility to electrophilic substitution. Steric hindrance from the Boc group directs reactivity to the 4-carboxylic acid position. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying substituents on analogous compounds) quantify electronic effects .
Q. What strategies resolve contradictions in reported yields for similar multi-step syntheses?
- Methodological Answer : Discrepancies often arise from catalyst loading or reaction atmosphere. For example, Pd(OAc)₂/tert-butyl XPhos systems require strict inert conditions (N₂/Ar) to prevent catalyst oxidation . Reproducibility testing with controlled humidity/temperature and inline monitoring (e.g., FTIR) can identify critical variables.
Q. How can the compound’s stability under physiological conditions be assessed for biological studies?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products.
Q. What mechanistic insights explain the selectivity of fluorination at the 5-position of the pyridine ring?
- Methodological Answer : Fluorination likely occurs via electrophilic pathways (e.g., Selectfluor®) or halogen-exchange reactions. Isotopic labeling (¹⁸F/¹⁹F NMR) and kinetic isotope effects (KIE) studies can differentiate mechanisms. Computational modeling (e.g., Fukui indices) identifies electron-deficient sites favoring fluorination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
